

Application Notes and Protocols: Utilizing 2-Hydroxy-3-iodobenzamide in Radiopharmaceutical Development

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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610

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Introduction

2-Hydroxy-3-iodobenzamide is a versatile scaffold for the development of novel radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Its structure, featuring a phenolic hydroxyl group and an iodine atom on a benzamide core, allows for straightforward radioiodination and potential targeting of various biological entities. This document provides detailed application notes and experimental protocols for the utilization of **2-Hydroxy-3-iodobenzamide** in the development of radiopharmaceuticals, with a focus on targeting Poly (ADP-ribose) polymerase-1 (PARP-1) and Dopamine D2 receptors.

Potential Applications

The unique chemical structure of **2-Hydroxy-3-iodobenzamide** makes it an attractive precursor for radiopharmaceuticals targeting:

- **PARP-1 for Cancer Imaging and Therapy:** The benzamide moiety is a key pharmacophore in many PARP inhibitors.^[1] Radiolabeled derivatives of **2-Hydroxy-3-iodobenzamide** can be developed as imaging agents for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize PARP-1 expression in tumors, which can be valuable for patient stratification and monitoring treatment response.^{[1][2]}

Furthermore, labeling with therapeutic radionuclides could enable targeted radiotherapy of PARP-1 overexpressing cancers.[3]

- Dopamine D2 Receptors for Neurological Imaging: Benzamide derivatives have a well-established history as ligands for dopamine D2 receptors. Radioiodinated **2-Hydroxy-3-iodobenzamide** analogs could serve as SPECT imaging agents for studying dopamine receptor density and occupancy in various neurological disorders.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for a potential radiolabeled derivative, [¹²⁵I]**2-Hydroxy-3-iodobenzamide**, targeting PARP-1.

Table 1: Radiosynthesis and Quality Control of [¹²⁵I]**2-Hydroxy-3-iodobenzamide**

| Parameter | Value |
|---------------------------|----------------|
| Radiochemical Yield (RCY) | > 85% |
| Radiochemical Purity | > 98% |
| Molar Activity | 70-85 GBq/μmol |
| Synthesis Time | 45-60 minutes |

Table 2: In Vitro Evaluation of [¹²⁵I]**2-Hydroxy-3-iodobenzamide**

| Parameter | Cell Line (e.g., MDA-MB-231) |
|--|------------------------------|
| Binding Affinity (Kd) | 5-15 nM |
| Specific Binding | > 90% |
| Cellular Uptake (% injected dose/mg protein) | 1.5 - 2.5% at 1 hour |

Table 3: In Vivo Biodistribution of [¹²⁵I]**2-Hydroxy-3-iodobenzamide** in Tumor-Bearing Mice (4 hours post-injection)

| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
|--------------|----------------------------------|
| Blood | 0.5 ± 0.1 |
| Tumor | 3.5 ± 0.8 |
| Muscle | 0.8 ± 0.2 |
| Liver | 2.1 ± 0.5 |
| Kidneys | 1.5 ± 0.4 |
| Brain | 0.2 ± 0.05 |

Experimental Protocols

Protocol 1: Radioiodination of 2-Hydroxy-3-iodobenzamide using the Iodogen Method

This protocol describes the electrophilic radioiodination of the precursor, 2-hydroxybenzamide, to synthesize [¹²⁵I]2-Hydroxy-3-iodobenzamide.

Materials:

- 2-hydroxybenzamide (precursor)
- Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
- Sodium [¹²⁵I]iodide (Na¹²⁵I) in 0.1 M NaOH
- Phosphate buffer (0.1 M, pH 7.4)
- Ethanol
- Sep-Pak C18 cartridges
- HPLC system with a radioactivity detector
- Reaction vial (1.5 mL)

Procedure:

- **Iodogen Coating:** Prepare an Iodogen-coated reaction vial by dissolving Iodogen in dichloromethane (1 mg/mL) and evaporating 100 μ L of this solution in the vial under a gentle stream of nitrogen.
- **Precursor Preparation:** Dissolve 2-hydroxybenzamide in 50 μ L of ethanol.
- **Reaction Mixture:** To the Iodogen-coated vial, add 500 μ L of phosphate buffer (pH 7.4). Then, add the precursor solution.
- **Radioiodination:** Add 5-10 μ L of Na¹²⁵I solution (approx. 37 MBq) to the reaction vial.
- **Incubation:** Let the reaction proceed at room temperature for 20 minutes with occasional gentle shaking.
- **Quenching:** Quench the reaction by transferring the reaction mixture to a new vial containing 100 μ L of a saturated sodium bisulfite solution.
- **Purification:**
 - Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with 10 mL of water to remove unreacted iodide.
 - Elute the radiolabeled product with 1 mL of ethanol.
- **Quality Control:**
 - Determine the radiochemical purity and yield using a reverse-phase HPLC system equipped with a radioactivity detector.
 - Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid.
 - Column: C18, 5 μ m, 4.6 x 250 mm.

Protocol 2: In Vitro Cell Binding Assay

This protocol outlines a method to determine the binding affinity of [125 I]**2-Hydroxy-3-iodobenzamide** to PARP-1 expressing cancer cells.

Materials:

- PARP-1 positive cancer cell line (e.g., MDA-MB-231)
- [125 I]**2-Hydroxy-3-iodobenzamide**
- Unlabeled **2-Hydroxy-3-iodobenzamide** (for competition)
- Binding buffer (e.g., PBS with 0.1% BSA)
- Gamma counter

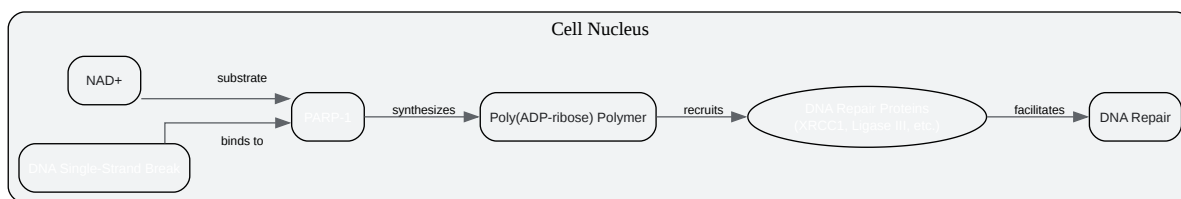
Procedure:

- Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
- Saturation Binding:
 - Incubate cells with increasing concentrations of [125 I]**2-Hydroxy-3-iodobenzamide** (e.g., 0.1-50 nM) in binding buffer for 1 hour at 37°C.
 - To determine non-specific binding, incubate a parallel set of cells with the same concentrations of the radioligand in the presence of a high concentration of unlabeled **2-Hydroxy-3-iodobenzamide** (e.g., 10 μ M).
- Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
- Cell Lysis: Lyse the cells with 0.5 M NaOH.
- Counting: Collect the cell lysates and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites

(Bmax) by non-linear regression analysis of the saturation binding data.

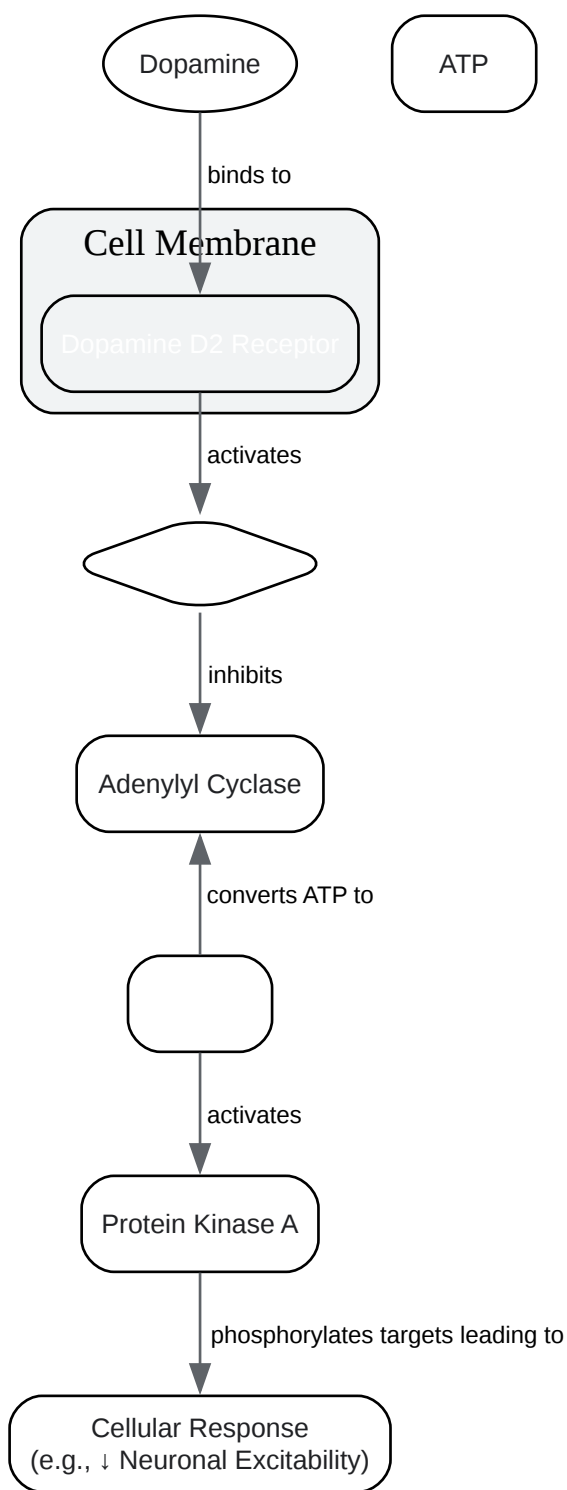
Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the application of radiolabeled **2-Hydroxy-3-iodobenzamide**.



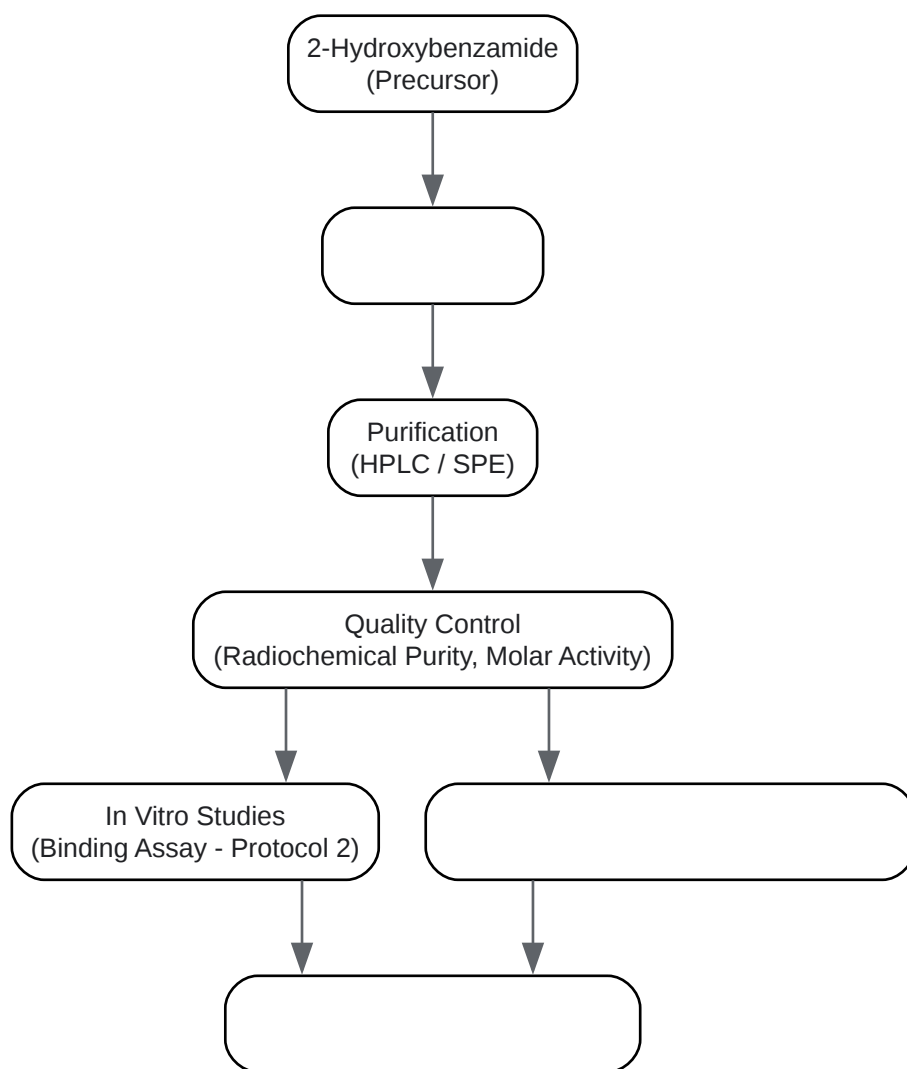
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Caption: PARP-1 Signaling Pathway in DNA Damage Response.



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Caption: Dopamine D2 Receptor Signaling Pathway.



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Caption: Experimental Workflow for Radiopharmaceutical Development.

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